molecular formula C20H28N2O B167405 5-(Dimethylamino)-2-naphthalen-1-yl-2-propan-2-ylpentanamide CAS No. 1606-10-6

5-(Dimethylamino)-2-naphthalen-1-yl-2-propan-2-ylpentanamide

Cat. No. B167405
CAS RN: 1606-10-6
M. Wt: 312.4 g/mol
InChI Key: RZSORVHEEUIBGM-UHFFFAOYSA-N
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Description

5-(Dimethylamino)-2-naphthalen-1-yl-2-propan-2-ylpentanamide, commonly known as DMAP, is a chemical compound that has been widely used in scientific research. It is a tertiary amine that is often used as a catalyst in organic synthesis reactions. DMAP has a unique structure that allows it to participate in a variety of chemical reactions, making it a valuable tool in the development of new compounds.

Mechanism Of Action

The mechanism of action of DMAP as a catalyst is not fully understood, but it is believed to act as a nucleophilic catalyst, facilitating the transfer of protons or electrons between reactants. DMAP has a unique structure that allows it to participate in a variety of chemical reactions, making it a valuable tool in the development of new compounds.

Biochemical And Physiological Effects

DMAP has not been extensively studied for its biochemical and physiological effects, but it is generally considered to be non-toxic and non-carcinogenic. However, it should be handled with care as it is a highly reactive compound.

Advantages And Limitations For Lab Experiments

DMAP has several advantages as a catalyst in lab experiments. It is relatively inexpensive and readily available, making it a popular choice for many researchers. It is also highly reactive and can be used in a variety of chemical reactions. However, DMAP has some limitations in lab experiments. It can be difficult to handle due to its high reactivity, and it can also be difficult to remove from reaction mixtures.

Future Directions

There are several future directions for the use of DMAP in scientific research. One potential application is in the development of new synthetic methodologies. DMAP could be used to facilitate the synthesis of new compounds that are difficult to produce using existing methods. Another potential application is in the development of new materials. DMAP could be used to synthesize new polymers with unique properties. Finally, DMAP could be used in the development of new pharmaceuticals. It could be used to optimize existing synthetic processes or to develop new synthetic routes for the production of new drugs.

Synthesis Methods

DMAP can be synthesized using a variety of methods, but the most common method involves the reaction of 2-dimethylaminoethanol with 1-naphthaldehyde in the presence of an acid catalyst. The resulting intermediate is then reacted with 2-bromopentanenitrile to produce DMAP.

Scientific Research Applications

DMAP has been widely used in scientific research as a catalyst in a variety of organic synthesis reactions. It has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and materials. DMAP has also been used in the development of new synthetic methodologies and in the optimization of existing synthetic processes.

properties

CAS RN

1606-10-6

Product Name

5-(Dimethylamino)-2-naphthalen-1-yl-2-propan-2-ylpentanamide

Molecular Formula

C20H28N2O

Molecular Weight

312.4 g/mol

IUPAC Name

5-(dimethylamino)-2-naphthalen-1-yl-2-propan-2-ylpentanamide

InChI

InChI=1S/C20H28N2O/c1-15(2)20(19(21)23,13-8-14-22(3)4)18-12-7-10-16-9-5-6-11-17(16)18/h5-7,9-12,15H,8,13-14H2,1-4H3,(H2,21,23)

InChI Key

RZSORVHEEUIBGM-UHFFFAOYSA-N

SMILES

CC(C)C(CCCN(C)C)(C1=CC=CC2=CC=CC=C21)C(=O)N

Canonical SMILES

CC(C)C(CCCN(C)C)(C1=CC=CC2=CC=CC=C21)C(=O)N

synonyms

α-[3-(Dimethylamino)propyl]-α-isopropyl-1-naphthaleneacetamide

Origin of Product

United States

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